molecular formula C9H13BrS B13173517 2-[2-(Bromomethyl)butyl]thiophene

2-[2-(Bromomethyl)butyl]thiophene

Cat. No.: B13173517
M. Wt: 233.17 g/mol
InChI Key: MNJHUZCTCVZOBE-UHFFFAOYSA-N
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Description

2-[2-(Bromomethyl)butyl]thiophene is a heterocyclic compound containing a thiophene ring substituted with a bromomethyl group and a butyl chain. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Bromomethyl)butyl]thiophene typically involves the bromination of a butyl-substituted thiophene. One common method is the reaction of 2-butylthiophene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Bromomethyl)butyl]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[2-(Bromomethyl)butyl]thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(Bromomethyl)butyl]thiophene depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Bromomethyl)butyl]thiophene is unique due to the presence of both a bromomethyl group and a butyl chain, which confer distinct reactivity and solubility properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .

Properties

Molecular Formula

C9H13BrS

Molecular Weight

233.17 g/mol

IUPAC Name

2-[2-(bromomethyl)butyl]thiophene

InChI

InChI=1S/C9H13BrS/c1-2-8(7-10)6-9-4-3-5-11-9/h3-5,8H,2,6-7H2,1H3

InChI Key

MNJHUZCTCVZOBE-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CC=CS1)CBr

Origin of Product

United States

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